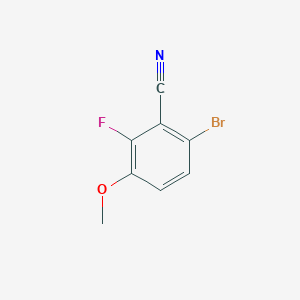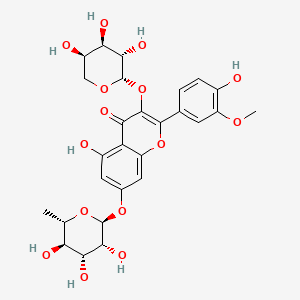
2-(Methoxycarbonyl)cyclohex-3-enecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrophthalic acid methyl ester is an organic compound derived from tetrahydrophthalic acid. It is commonly used in various chemical processes and industrial applications due to its unique chemical properties. This compound is known for its role in the synthesis of various polymers and resins, making it a valuable component in the chemical industry.
準備方法
Synthetic Routes and Reaction Conditions
Tetrahydrophthalic acid methyl ester can be synthesized through the esterification of tetrahydrophthalic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of tetrahydrophthalic acid methyl ester often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps, such as distillation, to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
Tetrahydrophthalic acid methyl ester undergoes various chemical reactions, including:
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Tetrahydrophthalic acid and methanol.
Reduction: Tetrahydrophthalic alcohol.
Substitution: Various substituted tetrahydrophthalic derivatives depending on the nucleophile used.
科学的研究の応用
Tetrahydrophthalic acid methyl ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of tetrahydrophthalic acid methyl ester involves its ability to undergo various chemical transformations. For example, during hydrolysis, the ester group is protonated, making it more susceptible to nucleophilic attack by water, leading to the formation of tetrahydrophthalic acid and methanol . In reduction reactions, the ester is converted to the corresponding alcohol through the transfer of hydride ions from the reducing agent .
類似化合物との比較
Similar Compounds
- Succinic anhydride
- Maleic anhydride
- Phthalic anhydride
- 3,4,5,6-tetrahydrophthalic anhydride
- cis-1,2-cyclohexanedicarboxylic anhydride
Uniqueness
Tetrahydrophthalic acid methyl ester is unique due to its specific ester functional group, which allows it to participate in a variety of chemical reactions that are not possible with the anhydride forms of similar compounds. This makes it particularly valuable in the synthesis of specialized polymers and resins .
特性
分子式 |
C9H12O4 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
2-methoxycarbonylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h3,5-7H,2,4H2,1H3,(H,10,11) |
InChIキー |
OAKAPFPXXUWHMV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1C=CCCC1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032210.png)
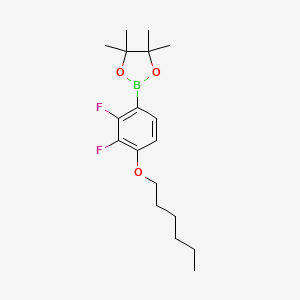
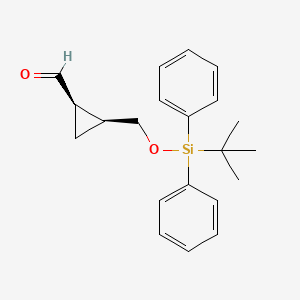
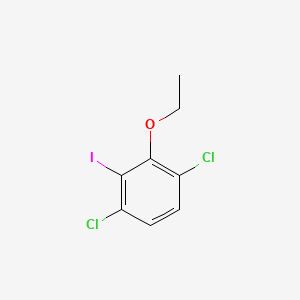

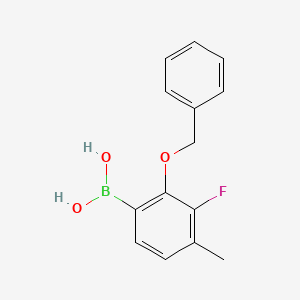
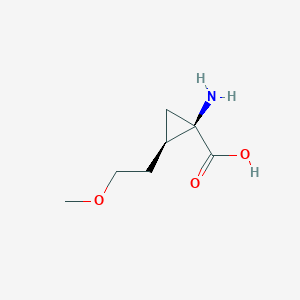
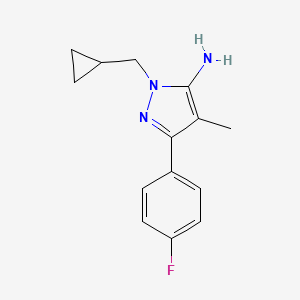
![(7R)-2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-F]benzofuran-7-carboxylic acid](/img/structure/B14032273.png)
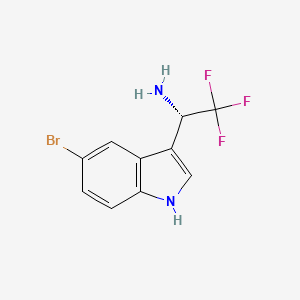
![N-[(3-methylpyrazin-2-yl)methylidene]hydroxylamine](/img/structure/B14032289.png)
